molecular formula C11H9N3S B055085 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 122500-80-5

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

Cat. No. B055085
M. Wt: 215.28 g/mol
InChI Key: YTZWLVAXZJMVEF-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole” is a compound that has been studied for its potential pharmacological effects . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Future Directions

The future directions for research on “2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole” and similar compounds could involve further exploration of their pharmacological effects, particularly their potential as AR antagonists in PCa therapy . Additionally, more research could be done to better understand their chemical reactivity and to develop more efficient synthesis methods .

properties

IUPAC Name

2-(5-methylpyrazol-1-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-6-7-12-14(8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZWLVAXZJMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

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